molecular formula C13H18N4O3S B2891494 3-oxo-N-(tetrahydro-2H-pyran-4-yl)-4-(thiazol-2-yl)piperazine-1-carboxamide CAS No. 2320383-24-0

3-oxo-N-(tetrahydro-2H-pyran-4-yl)-4-(thiazol-2-yl)piperazine-1-carboxamide

Cat. No. B2891494
CAS RN: 2320383-24-0
M. Wt: 310.37
InChI Key: BVSKTZHDDAMMQE-UHFFFAOYSA-N
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Description

3-oxo-N-(tetrahydro-2H-pyran-4-yl)-4-(thiazol-2-yl)piperazine-1-carboxamide, also known as TPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. TPC belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel Synthetic Pathways : Research into compounds similar to "3-oxo-N-(tetrahydro-2H-pyran-4-yl)-4-(thiazol-2-yl)piperazine-1-carboxamide" often involves exploring novel synthetic routes. For example, the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols and various piperazine and triazolo-pyrazine derivatives showcases innovative approaches to creating new heterobicyclic compounds with potential therapeutic applications (Karthikeyan, Vijayakumar, & Sarveswari, 2014) (Patil et al., 2021).

  • Antimicrobial Properties : The antimicrobial activity of new piperazine derivatives is a significant area of research, indicating the potential of these compounds in developing new antimicrobial agents. This underscores the importance of structural analysis and molecular docking studies in identifying promising candidates for further investigation (Patil et al., 2021).

Biological Activity and Drug Design

  • Antibacterial Agents : The design, synthesis, and QSAR studies of benzothiazolyl substituted pyrazol-5-ones highlight the antibacterial potential of these compounds. Such research points towards the ability of structurally complex molecules to serve as effective antibacterial agents, providing a foundation for the development of new drugs with specific target profiles (Palkar et al., 2017).

  • Anticancer Properties : The exploration of carboxamides, sulfonamides, ureas, and thioureas derived from oxadiazolylmethyl-piperazinyl substituted with pyrazolo[1,5-a]pyrimidine derivatives for their anticancer properties exemplifies the potential of these molecules in oncology. This research underscores the critical role of structural modification in enhancing the efficacy of therapeutic agents against specific cancer cell lines (Kumar et al., 2016).

properties

IUPAC Name

N-(oxan-4-yl)-3-oxo-4-(1,3-thiazol-2-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-11-9-16(4-5-17(11)13-14-3-8-21-13)12(19)15-10-1-6-20-7-2-10/h3,8,10H,1-2,4-7,9H2,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSKTZHDDAMMQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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